molecular formula C5H2ClNS B6166510 5-chloro-2-ethynyl-1,3-thiazole CAS No. 1692498-41-1

5-chloro-2-ethynyl-1,3-thiazole

Cat. No.: B6166510
CAS No.: 1692498-41-1
M. Wt: 143.6
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Description

5-chloro-2-ethynyl-1,3-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of a chlorine atom at the 5-position and an ethynyl group at the 2-position makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethynyl-1,3-thiazole can be achieved through various organic synthesis methods. One common approach involves the functionalization of thiazole compounds through substitution reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic processes to achieve high yields. The reaction conditions are optimized to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-ethynyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .

Scientific Research Applications

5-chloro-2-ethynyl-1,3-thiazole has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 5-chloro-2-ethynyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1,3-thiazole
  • 5-ethynyl-1,3-thiazole
  • 2-ethynyl-1,3-thiazole

Uniqueness

5-chloro-2-ethynyl-1,3-thiazole is unique due to the presence of both a chlorine atom and an ethynyl group, which confer distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1692498-41-1

Molecular Formula

C5H2ClNS

Molecular Weight

143.6

Purity

95

Origin of Product

United States

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